N-2-naphthyl-3-oxo-3-phenylpropanamide
Overview
Description
N-2-naphthyl-3-oxo-3-phenylpropanamide is a chemical compound with the CAS Number: 17738-45-3. Its molecular formula is C19H15NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15NO2/c21-18(15-7-2-1-3-8-15)13-19(22)20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,20,22) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 289.33 .Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
N-2-naphthyl-3-oxo-3-phenylpropanamide derivatives have been explored in the field of organic chemistry for their synthesis and characterization properties. Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl, and characterized them using spectroscopic techniques like IR and NMR, as well as X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
2. Role in Chemoselective Reactions
Hajji et al. (2002) studied the reactivity of a closely related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles, highlighting its role in chemoselective reactions to produce hexahydro-4-pyrimidinones and oxazolidines. This research contributes to the understanding of the compound's chemical behavior in different reaction environments (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).
3. Crystal Structure Analysis and Spectral Investigations
Demir et al. (2016) conducted a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, closely related to the compound . They analyzed its crystal structure and carried out spectral IR, NMR, UV-Vis investigations. This research aids in understanding the molecular structure and properties of similar compounds (Demir, Oral Sarıoğlu, Güler, Dege, & Sönmez, 2016).
4. Photoinitiator Applications
Liu et al. (2020) designed new naphthyl-based acylphosphine oxides, demonstrating their potential as efficient photoinitiators with low migration properties. This research provides insights into the application of naphthyl derivatives in the field of photochemistry and material science (Liu, Wang, Xie, Tian, Song, Liu, Wang, & Yu, 2020).
5. Development of Antimicrobial Agents
Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides, which include naphthyl-based derivatives, and evaluated their antibacterial and antifungal activities. This research is crucial in developing new antimicrobial agents and understanding the biological activity of naphthyl derivatives (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Safety and Hazards
properties
IUPAC Name |
N-naphthalen-2-yl-3-oxo-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-18(15-7-2-1-3-8-15)13-19(22)20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJDNNPONRGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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